molecular formula C13H26N2O3 B14610245 Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate CAS No. 57910-51-7

Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate

Cat. No.: B14610245
CAS No.: 57910-51-7
M. Wt: 258.36 g/mol
InChI Key: AZODZWOXFBSUIW-UHFFFAOYSA-N
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Description

Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is an organic compound characterized by its unique structure, which includes a butyl ester group, a tert-butyl diazenyl group, and a hydroxypentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate typically involves the esterification of 4-hydroxypentanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The tert-butyl diazenyl group is introduced through a diazotization reaction, where a tert-butyl amine is reacted with nitrous acid to form the diazonium salt, which is then coupled with the esterified product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Butyl 4-oxo-4-hydroxypentanoate or butyl 4-carboxy-4-hydroxypentanoate.

    Reduction: Butyl 4-[(E)-tert-butylamino]-4-hydroxypentanoate.

    Substitution: Butyl 4-[(E)-tert-butyldiazenyl]-4-methoxypentanoate.

Scientific Research Applications

Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate exerts its effects involves interactions with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-hydroxybenzoate: Similar ester group but lacks the diazenyl group.

    tert-Butyl 4-hydroxybenzoate: Contains a tert-butyl group but differs in the position and type of functional groups.

    Butylated hydroxytoluene (BHT): Shares the butyl group but has different functional groups and applications.

Uniqueness

Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate is unique due to the presence of the diazenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

57910-51-7

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

butyl 4-(tert-butyldiazenyl)-4-hydroxypentanoate

InChI

InChI=1S/C13H26N2O3/c1-6-7-10-18-11(16)8-9-13(5,17)15-14-12(2,3)4/h17H,6-10H2,1-5H3

InChI Key

AZODZWOXFBSUIW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C)(N=NC(C)(C)C)O

Origin of Product

United States

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